

10-Oxo Docetaxel in Oncology: A Technical Guide on its Discovery and Significance

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Compound of Interest

Compound Name: 10-Oxo Docetaxel

Cat. No.: B15585669

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Introduction

Docetaxel, a semi-synthetic taxane, is a cornerstone of chemotherapy regimens for a multitude of cancers, including breast, prostate, and non-small cell lung cancer.[1] Its potent antineoplastic activity stems from its unique mechanism of action: the stabilization of microtubules, leading to cell cycle arrest and apoptosis.[2] The synthesis and formulation of docetaxel, however, can result in the formation of various impurities and degradation products. Among these, **10-Oxo Docetaxel** has been identified as a notable derivative, arising from the oxidation of the hydroxyl group at the C-10 position of the docetaxel molecule.[3]

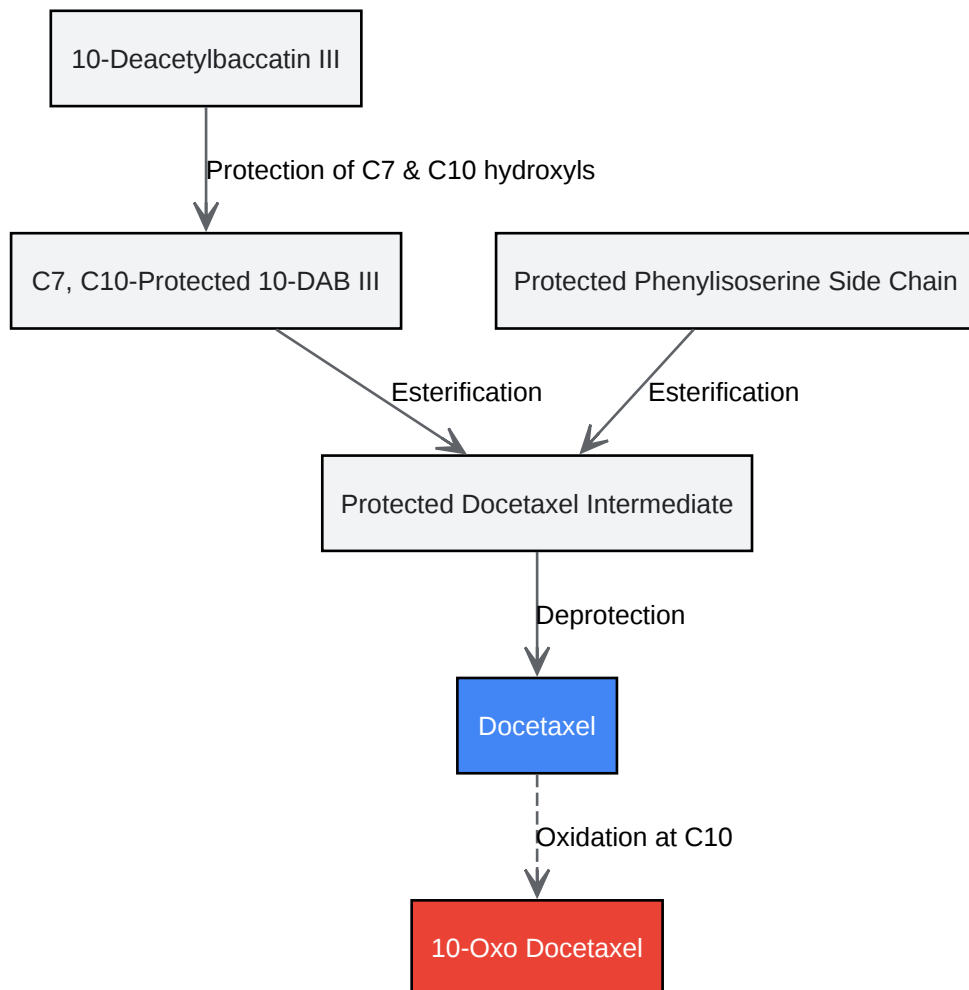
While direct research on the independent discovery and therapeutic significance of **10-Oxo Docetaxel** is limited, its presence as a degradation product of docetaxel necessitates a thorough understanding of its potential biological implications.[3] This technical guide provides a comprehensive overview of **10-Oxo Docetaxel**, framed within the well-established context of its parent compound, docetaxel. We will delve into the synthesis of docetaxel, the likely pathways of **10-Oxo Docetaxel** formation, the established mechanism of action of docetaxel, and the potential impact of the C-10 modification on its activity. This guide will also present relevant quantitative data for docetaxel to serve as a benchmark and provide detailed experimental protocols for the evaluation of taxane compounds.

Discovery and Synthesis

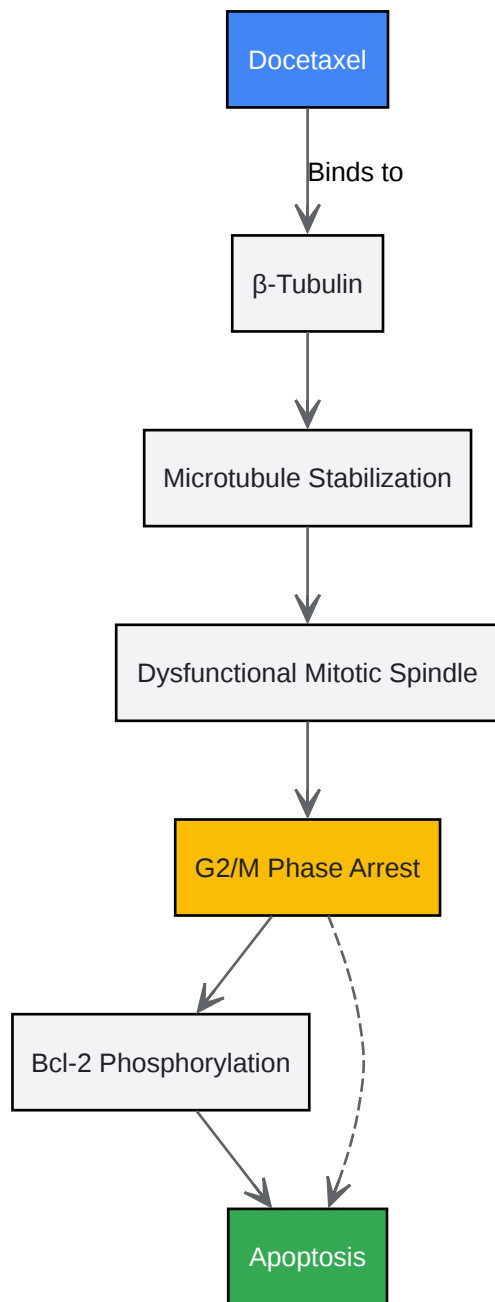
The journey to docetaxel, and by extension its derivatives like **10-Oxo Docetaxel**, begins with a natural precursor, 10-deacetylbaccatin III. This compound is extracted from the needles of the European yew tree, *Taxus baccata*, making it a more readily available starting material compared to paclitaxel's precursor.^[4] The semi-synthesis of docetaxel is a multi-step process that involves the protection of reactive hydroxyl groups, esterification with a protected side chain, and subsequent deprotection.^{[5][6]}

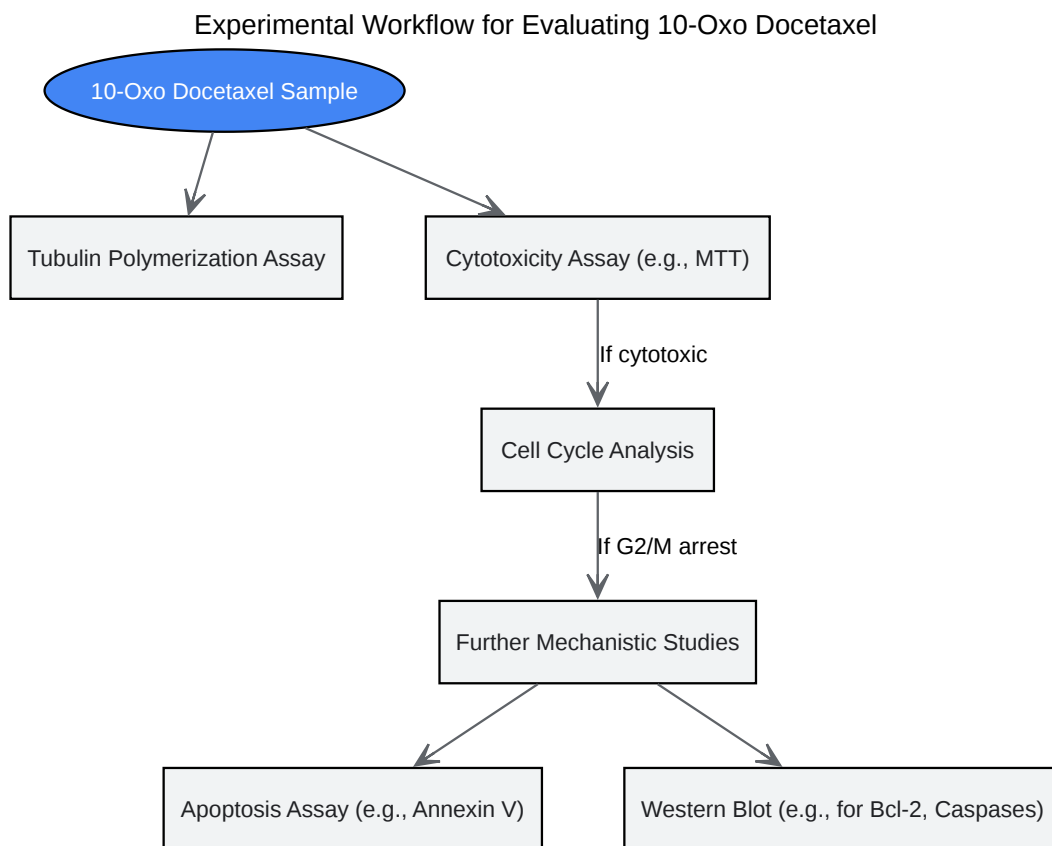
The formation of **10-Oxo Docetaxel** is not a deliberate synthetic step but rather a result of degradation, particularly under oxidative conditions.^[3] The hydroxyl group at the C-10 position of the docetaxel molecule is susceptible to oxidation, leading to the formation of a ketone group. This transformation can occur during the synthesis process, upon storage of the drug substance, or within the formulation.^{[3][7]}

Simplified Synthesis of Docetaxel and Formation of 10-Oxo Docetaxel



Docetaxel's Mechanism of Action Leading to Apoptosis





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